4-(Hexyloxy)-1-butanol
Description
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Structure
3D Structure
Properties
CAS No. |
4541-13-3 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
4-hexoxybutan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-6-9-12-10-7-5-8-11/h11H,2-10H2,1H3 |
InChI Key |
NTRCGACLCLJKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCCCO |
Origin of Product |
United States |
Contextualization of 4 Hexyloxy 1 Butanol Within the Class of Aliphatic Ether Alcohols
4-(Hexyloxy)-1-butanol is classified as an aliphatic ether-alcohol. libretexts.org This classification arises from its molecular structure, which consists of a linear, saturated hydrocarbon chain (aliphatic), an ether group (an oxygen atom connected to two alkyl groups), and a terminal primary alcohol group (a hydroxyl group attached to a carbon atom which is itself bonded to only one other carbon atom). libretexts.orgmedlifemastery.com The general formula for an alcohol is R-OH, where R represents an alkyl group, and for an ether, it is R-O-R'. medlifemastery.com this compound combines these features in a single molecule.
The presence of both the ether and hydroxyl functional groups dictates the compound's properties. mmsl.cz The hydroxyl group is polar and capable of forming hydrogen bonds, which significantly influences the compound's boiling point, solubility, and use as a protic solvent. mmsl.cz The ether linkage also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. mdpi.com The interplay between the hydrophobic hexyl chain and the hydrophilic functional groups gives the molecule amphiphilic characteristics.
The properties of ether-alcohols like this compound are influenced by the relative positions of the ether and hydroxyl groups. mdpi.com This positioning affects the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen, which in turn can influence the compound's physical properties. mdpi.com
Historical Trajectory and Evolution of Research on Hexyloxy Substituted Organic Compounds
The study of organic compounds has a rich history, evolving from the debunking of vitalism in the 19th century—the theory that organic compounds could only be produced by living organisms—to the sophisticated synthetic and analytical techniques of today. boronmolecular.comsiue.edu Friedrich Wöhler's synthesis of urea (B33335) in 1828 was a pivotal moment, demonstrating that organic compounds could be created from inorganic starting materials. siue.edu This discovery opened the door for the systematic synthesis and study of a vast array of organic molecules.
The development of organic chemistry in the United States was significantly spurred by the need for domestic chemical production during World War I. orgsyn.org Prior to this, most organic chemicals were imported from Europe. orgsyn.org The establishment of initiatives like the "Summer Preps" at the University of Illinois, which later led to the creation of Organic Syntheses, was crucial for developing reliable methods for producing organic compounds. orgsyn.org
Research into ether synthesis has a long history, with notable methods including the Williamson ether synthesis and the dehydration of alcohols. researchgate.net More recently, research has focused on developing more sustainable and efficient methods for ether production, such as the catalytic reductive etherification of carbonyl compounds. researchgate.net
Specific research on hexyloxy-substituted compounds has appeared in various contexts. For example, studies have investigated the synthesis and properties of molecules like (S)-(+)-4-{[(1-Methylheptyl)Oxy]Carbonyl}Phenyl-4-(Hexyloxy)Benzoate for its potential antiferroelectric and pyroelectric behaviors. researchgate.net Other research has focused on the synthesis of complex molecules like N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine for applications in optoelectronic devices, utilizing techniques such as the Buchwald–Hartwig cross-coupling reaction. researchgate.netmdpi.com These examples highlight the broad interest in incorporating hexyloxy groups into functional organic materials.
Contemporary Research Landscape and Theoretical Frameworks for Investigating 4 Hexyloxy 1 Butanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of this compound, allowing for the unambiguous assignment of each atom within the molecule.
In ¹H NMR analysis, the chemical environment of each proton is recorded as a distinct signal. For this compound, the spectrum would exhibit characteristic peaks corresponding to the various proton groups in the molecule. The protons on the carbon adjacent to the ether oxygen (C4) and the hydroxyl group (C1) would appear at lower field (higher chemical shift) due to the deshielding effect of the oxygen atoms. docbrown.infomsu.edu The protons of the hexyl chain and the remaining methylene (B1212753) groups of the butanol backbone would resonate at higher field. docbrown.info The integration of these signals provides a ratio of the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons, further confirming the connectivity. docbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-1 (CH₂) | ~3.6 | Triplet |
| H-2 (CH₂) | ~1.6 | Multiplet |
| H-3 (CH₂) | ~1.5 | Multiplet |
| H-4 (CH₂) | ~3.4 | Triplet |
| H-1' (CH₂) | ~3.4 | Triplet |
| H-2' to H-5' (CH₂) | ~1.3-1.4 | Multiplet |
| H-6' (CH₃) | ~0.9 | Triplet |
| OH | Variable | Singlet (broad) |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbons bonded to oxygen atoms (C1 and C4, and C1' of the hexyl group) are significantly deshielded and appear at the downfield end of the spectrum. mdpi.comresearchgate.netmdpi.com The remaining aliphatic carbons of the butanol and hexyl chains resonate at higher field. mdpi.comresearchgate.netmdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~62 |
| C-2 | ~32 |
| C-3 | ~26 |
| C-4 | ~71 |
| C-1' | ~70 |
| C-2' | ~31 |
| C-3' | ~29 |
| C-4' | ~25 |
| C-5' | ~22 |
| C-6' | ~14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbons. princeton.edu This helps to trace the connectivity of the proton network within the butanol and hexyl chains.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. princeton.eduemerypharma.com By combining the information from the ¹H and ¹³C spectra, each carbon can be assigned based on the chemical shift of its attached proton(s). emerypharma.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. princeton.eduemerypharma.com This is particularly useful for identifying quaternary carbons (if any were present) and for confirming the connection between the hexyl group and the butanol moiety through the ether linkage. magritek.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for deducing its structure based on its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the precise elemental composition of this compound, confirming its molecular formula as C10H22O2. mdpi.comresearchgate.netmdpi.com The calculated exact mass for this formula is 174.16198 g/mol . nih.gov
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ksu.edu.sadatapdf.comresearchgate.net For this compound, GC-MS analysis would provide its retention time, a characteristic property under specific GC conditions, and its mass spectrum. epa.gov The mass spectrum displays the molecular ion peak (M⁺) at m/z 174, confirming the molecular weight. ksu.edu.sa
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgslideshare.netsavemyexams.com For this compound, characteristic fragments would likely arise from cleavage of the ether bond and fragmentation of the alkyl chains. researchgate.net Analysis of these fragment ions helps to piece together the structure of the original molecule. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison and identification. nih.govnist.gov
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different chemical bonds. For this compound, the key functional groups are the hydroxyl (-OH) group of the primary alcohol and the ether (C-O-C) linkage.
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent of these is a strong and broad absorption band in the region of 3550-3230 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol's hydroxyl group. docbrown.info The significant broadening of this peak is a result of intermolecular hydrogen bonding between molecules.
Another key feature is the C-O stretching vibration. As a primary alcohol, this compound is expected to show a C-O stretching band in the range of 1075-1000 cm⁻¹. spectroscopyonline.com Additionally, the ether linkage contributes another C-O stretching band, typically found in the 1150-1070 cm⁻¹ region for aliphatic ethers. These two bands may overlap.
The aliphatic nature of the molecule is confirmed by the presence of C-H stretching vibrations from the hexyl and butyl chains, which appear in the 2960-2850 cm⁻¹ range. docbrown.info C-H bending vibrations are also expected to be present in the fingerprint region of the spectrum, between approximately 1470 and 1370 cm⁻¹. docbrown.info
The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H Stretch | Alcohol | 3550 - 3230 | Strong, Broad |
| C-H Stretch | Alkane | 2960 - 2850 | Strong |
| C-H Bend | Alkane | 1470 - 1370 | Variable |
| C-O Stretch | Ether | 1150 - 1070 | Strong |
| C-O Stretch | Primary Alcohol | 1075 - 1000 | Strong |
This table presents generalized absorption ranges for the functional groups present in this compound.
Chemical Reactivity and Mechanistic Investigations of 4 Hexyloxy 1 Butanol
Reactions Involving the Hydroxyl Functionality
The primary alcohol moiety is a key site for various chemical modifications, including oxidation and derivatization.
The primary alcohol group of 4-(hexyloxy)-1-butanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. pearson.commdpi.com
Mild oxidizing agents are employed to achieve the partial oxidation of this compound to its corresponding aldehyde, 4-(hexyloxy)butanal. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation to the carboxylic acid. libretexts.org Another common method involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl). organic-chemistry.orgwindows.net This method is known for its high selectivity for the formation of aldehydes under mild conditions. organic-chemistry.org
Table 1: Reagents for the Oxidation of Primary Alcohols to Aldehydes
| Reagent | Typical Reaction Conditions | Product from this compound |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | 4-(Hexyloxy)butanal |
| TEMPO/NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O), 0 °C | 4-(Hexyloxy)butanal |
Stronger oxidizing agents will convert the primary alcohol of this compound directly to the corresponding carboxylic acid, 4-(hexyloxy)butanoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones oxidation). libretexts.orgorganic-chemistry.org Under these conditions, the initially formed aldehyde is further oxidized to the carboxylic acid. organic-chemistry.org A two-step, one-pot procedure using TEMPO with NaOCl followed by sodium chlorite (B76162) (NaClO₂) has also been reported as an efficient method for converting primary alcohols to carboxylic acids, which would be applicable to this compound.
Table 2: Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids
| Reagent | Typical Reaction Conditions | Product from this compound |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 4-(Hexyloxy)butanoic acid |
| Chromic Acid (H₂CrO₄) | Acetone, 0 °C to Room Temperature | 4-(Hexyloxy)butanoic acid |
The hydroxyl group of this compound can undergo various derivatization reactions, with esterification being a prominent example.
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. The Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst (such as sulfuric acid), is a common method. wikipedia.org For instance, the reaction of this compound with acetic acid would yield 4-(hexyloxy)butyl acetate. To drive the equilibrium towards the product, water is typically removed as it is formed. acs.org Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. Research on the esterification of long-chain alcohols has shown that catalysts like ferric chloride hexahydrate can be effective. acs.orgacs.org
Further etherification at the hydroxyl group can lead to the formation of a diether. While not as common as esterification, this can be achieved under specific conditions, for example, through a Williamson ether synthesis by first converting the alcohol to its alkoxide with a strong base and then reacting it with an alkyl halide.
Oxidation State Transformations of the Primary Alcohol
Transformations of the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions.
The cleavage of the C-O bond of the ether can be accomplished using strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). pressbooks.publibretexts.org The reaction of this compound with an excess of HBr or HI would be expected to yield 1,4-dibromobutane (B41627) and 1-hexanol, which could be further converted to 1-bromohexane. The mechanism of this cleavage depends on the nature of the alkyl groups attached to the ether oxygen. For a primary alkyl ether like this compound, the reaction likely proceeds via an Sₙ2 mechanism where the halide ion attacks the less sterically hindered carbon of the protonated ether. masterorganicchemistry.comstackexchange.com
Another powerful reagent for ether cleavage is boron tribromide (BBr₃). ufp.ptpearson.com This reaction is often performed at low temperatures and is effective for cleaving a wide range of ethers, including those with primary alkyl groups. ufp.pt The reaction with this compound would likely produce 1,4-dibromobutane and hexyl bromide after workup.
Table 3: Reagents for Ether Cleavage
| Reagent | Typical Reaction Conditions | Expected Products from this compound |
|---|---|---|
| Hydrogen Bromide (HBr) | Concentrated aqueous solution, heat | 1,4-Dibromobutane and 1-Hexanol/1-Bromohexane |
| Hydrogen Iodide (HI) | Concentrated aqueous solution, heat | 1,4-Diiodobutane and 1-Hexanol/1-Iodohexane |
Transetherification, the exchange of an alkoxy group of an ether with an alcohol, is a reaction that can be utilized in the field of dynamic covalent chemistry. aiche.org These reactions are often catalyzed by acids or transition metals. pearson.com For a compound like this compound, a transetherification reaction could potentially occur intramolecularly or intermolecularly under the right catalytic conditions, leading to the formation of new ether linkages. For example, iron(III)-catalyzed transetherification reactions between symmetrical ethers and primary alcohols have been reported. chemrxiv.org While specific studies on this compound in dynamic covalent networks are not prominent, the principle of transetherification suggests its potential as a monomer or cross-linker in such systems. The development of dynamic covalent polymers often relies on reversible bond formation, and ether exchange can be one such process. mdpi.comnih.gov
Ether Cleavage Reactions
Elucidation of Reaction Mechanisms
The reactions of this compound follow well-established mechanistic pathways for alcohols and ethers.
The oxidation of the primary alcohol with chromic acid proceeds through the formation of a chromate (B82759) ester intermediate. libretexts.orgorganic-chemistry.orgacs.org This is followed by an E2-like elimination where a base (often water) removes the proton on the carbon bearing the oxygen, leading to the formation of the carbonyl group. libretexts.org
The derivatization of the hydroxyl group via Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the attack by the alcohol's oxygen. Subsequent proton transfers and elimination of water yield the ester.
The acid-catalyzed cleavage of the ether linkage by HBr or HI typically follows an Sₙ2 pathway for primary ethers. masterorganicchemistry.comstackexchange.com The reaction initiates with the protonation of the ether oxygen to form a good leaving group (an alcohol). The halide anion then acts as a nucleophile, attacking the less sterically hindered primary carbon and displacing the alcohol. masterorganicchemistry.comkhanacademy.org If a tertiary carbocation could be formed, an Sₙ1 mechanism would be favored. stackexchange.com
The mechanism of transetherification can vary. Acid-catalyzed transetherification often involves the protonation of the ether oxygen, followed by nucleophilic attack of an alcohol. pearson.com Some metal-catalyzed processes may proceed through different intermediates. For example, iron-catalyzed etherification and transetherification are proposed to proceed via the in-situ formation of carbocationic intermediates. chemrxiv.org
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative insight into the rates of chemical reactions involving this compound and the factors that influence them, such as temperature, catalyst, and reactant concentrations. While specific kinetic data for many reactions of this compound are not extensively documented in publicly available literature, valuable information can be gleaned from studies on analogous systems, such as the esterification of butanol and the oxidation of alcohols.
The esterification of n-butanol with acetic acid, a reaction analogous to the esterification of this compound, has been shown to be sensitive to temperature and the molar ratio of reactants. ijarset.com Increasing the temperature generally increases the reaction rate. ijarset.com For instance, in the esterification of n-butanol with acetic acid, the conversion rate increases with a rise in temperature from 343 K to 363 K. ijarset.com The molar ratio of the alcohol to the acid also plays a critical role; an excess of the alcohol can drive the equilibrium towards the product, thereby increasing the conversion rate. ijarset.com
The following table illustrates the effect of temperature and molar ratio on the esterification of n-butanol, which can be considered indicative of the expected behavior for this compound.
| Temperature (K) | Molar Ratio (Butanol:Acetic Acid) | Reaction Time (min) | Conversion (%) |
|---|---|---|---|
| 343 | 1:2 | 120 | ~45 |
| 353 | 1:2 | 120 | ~55 |
| 363 | 1:2 | 120 | ~65 |
| 353 | 1:1 | 120 | ~50 |
| 353 | 1:3 | 120 | ~60 |
In the context of the synthesis of this compound itself, kinetic studies on the acylation of tetrahydrofuran (B95107) (THF) have been performed. One study demonstrated that the choice of catalyst significantly impacts the reaction time and yield.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | 25 | 2 | 96 |
| BF₃·Et₂O | 25 | 3 | 82 |
| FeCl₃ | 40 | 4 | 75 |
The oxidation of primary alcohols, such as this compound, to aldehydes and carboxylic acids is a common transformation. The kinetics of such reactions, for instance with chromic acid, are often complex. ias.ac.in The reaction rate can be influenced by the formation of intermediate species and the specific conditions of the reaction medium. ias.ac.insphinxsai.com
Identification of Intermediates and Transition State Structures
Understanding the transient species, including intermediates and transition states, is fundamental to elucidating the reaction mechanisms of this compound.
Oxidation: The oxidation of the primary alcohol group in this compound to form 4-(hexyloxy)butanal or subsequently 4-(hexyloxy)butanoic acid proceeds through key intermediates. When using a chromium-based oxidant like chromic acid, the initial step is believed to be the formation of a chromate ester. ias.ac.insphinxsai.comiosrjournals.org This intermediate then decomposes in the rate-determining step to yield the aldehyde. ias.ac.insphinxsai.com If the reaction is allowed to proceed, the aldehyde can be further oxidized to a carboxylic acid, often via a hydrate (B1144303) intermediate formed by the addition of water to the aldehyde. vaia.com
Substitution Reactions: In reactions where the hydroxyl group is replaced, such as with thionyl chloride (SOCl₂) to form an alkyl chloride, an intermediate chlorosulfite ester is formed. masterorganicchemistry.comlibretexts.org The subsequent step can proceed via different mechanisms (Sₙ2 or Sₙi), which influences the stereochemical outcome if the carbon bearing the hydroxyl group were chiral. masterorganicchemistry.com
Ether Cleavage: The ether linkage in this compound can be cleaved under strongly acidic conditions, for example, with HBr or HI. transformationtutoring.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism typically begins with the protonation of the ether oxygen to form a good leaving group (an alcohol). transformationtutoring.comlibretexts.orgmasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion on one of the adjacent carbon atoms. For a primary ether like this compound, this cleavage is likely to proceed via an Sₙ2 mechanism. libretexts.orglibretexts.org
Dehydration: The acid-catalyzed dehydration of this compound to form an alkene would involve a protonated alcohol intermediate. The transition state for this elimination reaction would involve the partial breaking of the C-O and a C-H bond on an adjacent carbon, and the partial formation of the C=C double bond. Theoretical studies on the dehydration of butanol suggest that the stability of the transition state is a key factor in determining the reaction pathway. researchgate.netugent.be
Solvent Effects and Catalytic Cycle Analysis
The choice of solvent and the presence of a catalyst can profoundly influence the reactivity of this compound, affecting both the reaction rate and the product distribution.
Solvent Effects: Solvents can affect reaction rates and mechanisms in several ways, including the stabilization of reactants, intermediates, and transition states. In the reaction of alcohols with thionyl chloride, the solvent can influence whether the reaction proceeds with inversion or retention of configuration. libretexts.orgresearchgate.net For oxidation reactions, the polarity of the solvent can play a crucial role. For example, in the reaction of methyl alcohol with thionyl chloride, polar solvents favor a backside substitution mechanism, while nonpolar solvents favor a front-side attack. researchgate.net
Catalytic Cycle Analysis: Many reactions of this compound are catalyzed, and understanding the catalytic cycle is key to optimizing the reaction.
Catalytic Dehydrogenation: The catalytic dehydrogenation of a primary alcohol like this compound to an aldehyde typically occurs on a metal catalyst surface, such as copper or silver. vedantu.comgoogle.com The generally accepted mechanism involves the adsorption of the alcohol onto the catalyst surface, followed by the cleavage of the O-H and C-H bonds to release the aldehyde and hydrogen gas. vedantu.comresearchgate.net The catalyst is then regenerated to participate in the next cycle.
Catalytic Etherification: While this compound is an ether, it can also undergo further etherification at the hydroxyl group. Iron(III)-catalyzed etherification of alcohols has been shown to proceed through a proposed catalytic cycle where the iron catalyst activates the alcohol, facilitating nucleophilic attack by another alcohol molecule. acs.orgnih.gov The reaction kinetics can vary, with some systems exhibiting zero-order kinetics. acs.orgnih.gov
Guerbet Reaction Analogy: The Guerbet reaction, which converts alcohols to their higher-mass, branched-chain counterparts, involves a catalytic cycle that includes dehydrogenation, aldol (B89426) condensation, and hydrogenation steps. rsc.org While this compound is a product of such a reaction pathway starting from smaller alcohols, understanding this cycle provides insight into potential side reactions or further transformations it could undergo under similar catalytic conditions. rsc.org
Advanced Materials Science Applications and Functional Derivatives of 4 Hexyloxy 1 Butanol
Incorporation into Polymeric Architectures
The conversion of 4-(Hexyloxy)-1-butanol into polymeric structures is a key strategy for developing materials with tailored properties. The process begins with its functionalization into a polymerizable monomer, followed by polymerization to create macromolecules where the hexyloxy group becomes a pendant side chain.
Synthesis of Hexyloxy-Substituted Polymers and Copolymers
The synthesis of polymers from this compound first requires the conversion of its alcohol group into a polymerizable unit. A common method is the esterification of the butanol with methacrylic acid or acrylic acid (or their more reactive acyl chlorides) to yield monomers like 4-(hexyloxy)butyl methacrylate (B99206) or 4-(hexyloxy)butyl acrylate (B77674). cnchemshop.comwikipedia.org These monomers can then undergo polymerization.
Various polymerization techniques are employed to create hexyloxy-substituted polymers:
Free-Radical Polymerization : This is a common method where an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to polymerize the hexyloxy-functionalized acrylate or methacrylate monomers. kpi.uaechemcom.com This technique is effective for producing homopolymers and for copolymerization with other monomers to fine-tune the final properties of the material. kpi.ua
Controlled Radical Polymerization : Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the molecular weight and architecture of the resulting polymers. researchgate.net This allows for the synthesis of well-defined block copolymers where one block contains the hexyloxy side chains.
Copolymerization is a particularly powerful strategy. For instance, a hexyloxy-containing methacrylate monomer can be copolymerized with a photoactive monomer, such as one containing an azobenzene (B91143) group, to create liquid crystalline copolymers for optical data storage applications. kpi.ua
Table 1: Representative Polymerization Data for Hexyloxy-Containing Monomers
| Monomer System | Polymerization Method | Initiator | Resulting Polymer | Reference |
|---|---|---|---|---|
| 6-[4-(4-Hexyloxybenzoyloxy)phenoxy]hexyl methacrylate | Free-Radical | AIBN | Poly{6-[4-(4-hexyloxybenzoyloxy)phenoxy]hexyl methacrylate} | kpi.ua |
| 4-[4-(Hexyloxy)phenyl]ethynylphenyl methacrylate | RAFT | N/A | Poly{4-[4-(hexyloxy)phenyl]ethynylphenyl methacrylate} | researchgate.net |
Influence of Alkoxy Side Chains on Polymer Morphology and Self-Assembly
The hexyloxy side chains, incorporated from the this compound precursor, exert a significant influence on the physical properties and behavior of the resulting polymers. Their primary role is to introduce flexibility and control the intermolecular organization.
The length and flexibility of these alkoxy side chains are critical in determining the morphology of semiconducting polymers. They act as solubilizing groups, making the often-rigid polymer backbones processable in common organic solvents. Furthermore, the side chains influence the packing of the polymer chains in the solid state. In some systems, the hexyloxy chains can physically disturb crowded interdigitation of side chains, leading to a wider lamellar distance and enabling enhanced backbone planarity and more ordered polymer chain aggregation.
In amphiphilic block copolymers, these hydrophobic hexyloxy side chains drive self-assembly in selective solvents. When placed in an aqueous solution, such copolymers can form spherical micelles where the hydrophobic, hexyloxy-containing blocks form a compact core, effectively encapsulating hydrophobic compounds.
Role in Organic Electronic and Photonic Devices
The hexyloxy group is a common feature in molecules designed for organic electronics and photonics. Its presence enhances solubility, processability, and can be used to fine-tune the electronic and optical properties of the material. This compound serves as a key starting material for introducing this functional group.
Development of Hexyloxy-Functionalized Chromophores and Fluorophores for Optoelectronics
Hexyloxy groups are frequently attached to the core of chromophores and fluorophores used in optoelectronic devices. The synthesis of these molecules can involve precursors derived from this compound. The hexyloxy group is typically introduced to an aromatic core via a nucleophilic substitution reaction, such as the Williamson ether synthesis. mdpi.com
The functions of the hexyloxy group in these systems are multifaceted:
Solubility and Processability : The alkyl chain significantly improves the solubility of large, planar aromatic molecules in organic solvents, which is essential for device fabrication using solution-based techniques like spin-coating.
Aggregation Prevention : The bulky side chains can prevent the π-π stacking and aggregation of chromophores, a phenomenon that often leads to fluorescence quenching and poor device performance.
Tuning of Electronic Properties : The electron-donating nature of the alkoxy group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, thereby tuning its optical and electronic properties.
Derivatives of N,N-diarylthiophen-2-amine, which are of great interest for optoelectronic devices, have been synthesized containing hexyloxy-biphenyl groups. mdpi.comresearchgate.net These materials are synthesized using methods like the Buchwald–Hartwig cross-coupling reaction. mdpi.comresearchgate.net
Table 2: Examples of Hexyloxy-Functionalized Molecules for Optoelectronics
| Compound Class | Core Structure | Functional Group Source | Application Area | Reference |
|---|---|---|---|---|
| Triarylamine Derivative | N,N-bis(biphenyl)thiophen-2-amine | bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine | Optoelectronic Devices | mdpi.comresearchgate.net |
| Azobenzene Acrylate | Acrylate with Azobenzene Core | 6-[4-(4-Hexyloxyphenylazo)phenoxy]hexanol | Photoresponsive Materials |
Liquid Crystalline Systems with Hexyloxy Moieties for Display and Sensor Applications
The hexyloxy group is a ubiquitous component in the design of thermotropic liquid crystals, which are materials that exhibit intermediate phases of matter between a solid crystal and an isotropic liquid. The flexible hexyloxy tail is crucial for inducing and stabilizing these liquid crystalline phases (mesophases).
Molecules containing hexyloxy groups, such as Schiff base/ester derivatives synthesized from precursors like 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid, can exhibit enantiotropic dimorphic behavior, showing both smectic A (SmA) and nematic (N) phases upon heating and cooling. mdpi.com The smectic phase is characterized by molecules arranged in layers, while the nematic phase has molecules aligned in a common direction but without layered structure.
This behavior is fundamental to their application:
Display Applications : In liquid crystal displays (LCDs), the orientation of molecules in the nematic phase can be controlled by an external electric field, allowing for the modulation of light and the creation of images.
Sensor Applications : The ordered structure of liquid crystals is sensitive to external stimuli. The presence of certain analytes or changes in temperature can disrupt the molecular ordering, leading to a detectable change in the material's optical appearance. This principle is used to create sensors for a variety of chemical and biological targets. [44 from initial search]
Table 3: Phase Transition Temperatures of a Hexyloxy-Containing Liquid Crystal
| Compound | Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling |
|---|---|---|---|
| 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid | Crystal to Smectic A (Cr → SmA) | 189.8 | --- |
| Smectic A to Nematic (SmA → N) | --- | 249.8 | |
| Nematic to Isotropic (N → I) | ~266.0 | 261.2 | |
| Isotropic to Recrystallization (I → Cr) | --- | 178.9 |
Data sourced from a study on Schiff base/ester liquid crystals. mdpi.com
Supramolecular Assembly and Nanostructured Materials Formation
Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. Derivatives of this compound are excellent candidates for building blocks in supramolecular assembly due to the interplay between the rigid aromatic cores they can be attached to and their flexible hexyloxy tails.
The driving forces behind the self-assembly of these molecules include hydrogen bonding, π-π stacking between aromatic cores, and van der Waals forces. For example, triphenylene (B110318) derivatives bearing both carboxylic acid and hexyloxy groups can act as "π-gelators." [27 from initial search] In certain solvents, these molecules self-assemble into a three-dimensional network, trapping the solvent and forming a gel. The hexyloxy chains are crucial in this process, as they provide the necessary solubility and mediate the packing of the triphenylene cores.
This bottom-up approach can lead to the formation of various nanostructured materials, including:
Nanofibers and Nanotubes : Self-assembly can generate elongated structures like fibers and tubes, driven by directional interactions.
Organogels : These are soft materials where an organic liquid is immobilized within a network of self-assembled gelator molecules.
Molecular Templates : The ordered nanostructures formed through self-assembly can be used as templates to direct the synthesis of other materials. For instance, silica (B1680970) nanotubes have been prepared using the self-assembled structures of triphenylene-based gelators as a mold. [27 from initial search]
The combination of a reactive functional group and a structure-directing alkyl chain in this compound makes it a foundational component for creating complex, functional materials through the principles of supramolecular chemistry.
Catalytic Systems and Functional Composite Materials (excluding biological applications)
The utility of this compound in advanced materials science is primarily as a versatile intermediate and a building block in organic synthesis for specialty chemicals and materials. Its unique combination of a terminal hydroxyl group and a hexyl ether chain imparts amphiphilic properties, making it a subject of interest in the development of functional materials. ontosight.ai
Research into the catalytic applications of this compound focuses more on its synthesis via catalytic routes rather than its use as a catalyst itself. The production of this compound often employs various catalytic systems to achieve high yields and purity. For instance, one synthetic pathway involves the acylative ring-opening of tetrahydrofuran (B95107) (THF) with hexyl chloroformate, which is facilitated by a catalyst. Studies have screened different catalysts for this specific reaction to optimize the synthesis of the 4-(hexyloxy)butyl intermediate.
The findings from a catalyst screening for the acylation of THF are summarized below:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | 25 | 2 | 96 |
| BF₃·Et₂O | 25 | 3 | 82 |
| FeCl₃ | 40 | 4 | 75 |
| Data sourced from kinetic studies on the acylative ring-opening of THF, a key step in a synthetic route to this compound. |
This table demonstrates the effectiveness of Lewis acid catalysts, with Zinc Chloride (ZnCl₂) showing the highest efficiency under mild conditions. Another prominent catalytic method for its synthesis is the Williamson ether synthesis, reacting 1,4-butanediol (B3395766) with a hexyl halide under alkaline conditions. The yield of this reaction can be significantly improved, reaching 85–90%, by using a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide.
While direct use of this compound in functional composites is not extensively documented in dedicated studies, its molecular structure suggests its potential as a functional additive or a monomer for polymerization. Its properties are relevant for the synthesis of surfactants and detergents. ontosight.ai The amphiphilic nature of molecules like this compound is crucial in fields like micellar catalysis, where emulsion droplets can act as microreactors, enhancing reaction rates and protecting water-labile substrates. mdpi.com
The physical and chemical properties of this compound are key to its potential applications in material science.
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol |
| Boiling Point | 253.4°C at 760 mmHg |
| Density | 0.882 g/cm³ |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Compiled from various chemical property databases. nih.govlookchem.com |
The presence of both a hydrogen bond donor (hydroxyl group) and acceptor sites (ether and hydroxyl oxygens) allows for specific interactions when incorporated into a larger polymer matrix. lookchem.com This could be leveraged in creating functional composite materials where tailored surface properties or controlled phase separation are desired. Although research has been conducted on various functional composites, such as those for new energy applications or sustainable polymers, the specific incorporation of this compound into these materials remains a niche area requiring further exploration. wuzhenlab.comd-nb.info
Conclusion and Future Research Perspectives on 4 Hexyloxy 1 Butanol
Synthesis of Knowledge and Remaining Challenges in 4-(Hexyloxy)-1-butanol Research
The chemical compound this compound is a monoether derivative of 1-butanol. It is characterized by a hexyloxy group attached to the fourth carbon of the butanol chain. This structure gives it amphiphilic properties, with a hydrophilic hydroxyl group and a hydrophobic hexyloxy group, making it moderately soluble in water and more soluble in organic solvents. ontosight.ai
The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. jk-sci.comnumberanalytics.com In the case of this compound, 1,4-butanediol (B3395766) is reacted with hexyl bromide in the presence of a base like sodium hydroxide. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can significantly improve the yield to 85–90%.
Despite the established synthesis methods, challenges remain in the research of this compound. A primary challenge lies in the purification of the compound, especially when dealing with longer alkoxy chains which can present issues with steric hindrance and solubility. Further research is needed to optimize reaction conditions to minimize byproducts and develop more efficient and environmentally friendly purification techniques.
Another area requiring further investigation is a more comprehensive characterization of its chemical reactivity. While it is known to undergo oxidation, reduction, and substitution reactions, detailed kinetic and mechanistic studies are limited. Understanding the precise mechanisms of these reactions would enable better control over the synthesis of its derivatives.
The following table summarizes the key properties of this compound:
| Property | Value |
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol nih.gov |
| Boiling Point | 253.4°C at 760 mmHg lookchem.com |
| Density | 0.882 g/cm³ lookchem.com |
| Flash Point | 67.6°C lookchem.com |
| Water Solubility | Moderately soluble ontosight.ai |
Emerging Research Trends in Alkoxy-Functionalized Chemical Compounds
The field of alkoxy-functionalized chemical compounds is experiencing a surge of research interest, driven by the versatile properties these compounds offer. A significant trend is the development of novel synthetic methodologies that provide greater control over the structure and purity of these molecules. Advances in photoredox catalysis, for instance, are enabling the generation of alkoxy radicals from stable precursors under mild conditions, opening new avenues for chemical transformations. acs.org
Another key trend is the incorporation of alkoxy groups into functional materials. In the realm of organic electronics, alkoxy functionalization is being explored to fine-tune the properties of organic semiconductors. acs.org The oxygen atom in the alkoxy chain can reduce steric hindrance and promote backbone coplanarity in conjugated polymers, which is beneficial for charge transport. acs.orgresearchgate.net Furthermore, the polarity of alkoxy side chains can enhance the miscibility of organic semiconductors with dopants, which is crucial for applications like organic thermoelectrics and electrochemical transistors. acs.org
The introduction of flexible alkoxy side chains is also a strategy being investigated to improve the properties of CO2 absorbents. researchgate.net These flexible chains can increase the free volume in the material, which facilitates molecular transportation and reduces viscosity. researchgate.net
Research is also focusing on the synthesis and application of alkoxy-functionalized ligands in coordination chemistry. mdpi.com For example, Schiff-base ligands bearing alkoxy substituents have been used to prepare aluminum and zinc complexes that are active catalysts for the ring-opening polymerization of ε-caprolactone. mdpi.com
Interdisciplinary Research Avenues and Methodological Advancements for Future Investigations
The study of this compound and other alkoxy-functionalized compounds is inherently interdisciplinary, bridging organic chemistry with materials science, biochemistry, and environmental science. solubilityofthings.com Future research will likely see a greater convergence of these fields to address complex scientific challenges.
Interdisciplinary Research Avenues:
Biomedical Applications: The amphiphilic nature of compounds like this compound makes them interesting candidates for drug delivery systems. ontosight.ai Interdisciplinary research involving chemists, biologists, and pharmaceutical scientists could explore their potential as components of nanoparticles or micelles for targeted drug release.
Green Chemistry: There is a growing need for environmentally benign solvents and reaction media. lon.ac.uk The properties of this compound suggest its potential as a green solvent. Collaborative research between organic chemists and chemical engineers could focus on evaluating its performance and environmental impact as a solvent in various industrial processes.
Advanced Materials: The ability of alkoxy groups to modulate the electronic and physical properties of materials opens up possibilities for designing novel organic electronic devices. acs.orgucsb.edu This requires close collaboration between synthetic chemists, physicists, and materials scientists to design, synthesize, and characterize new functional materials.
Methodological Advancements:
High-Throughput Screening: To accelerate the discovery of new applications for alkoxy-functionalized compounds, high-throughput screening methods can be employed. europa.eu These automated systems can rapidly test large libraries of compounds for specific biological activities or material properties. europa.eu
Computational Modeling: Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. researchgate.net Future investigations can leverage these methods to design new alkoxy-functionalized compounds with desired characteristics and to understand their interactions at the molecular level.
Advanced Spectroscopic Techniques: State-of-the-art spectroscopic techniques, such as multidimensional NMR and ultrafast laser spectroscopy, can provide detailed insights into the structure, dynamics, and function of these molecules. ucsb.edu These methods will be crucial for characterizing complex systems and reaction intermediates.
By embracing these interdisciplinary approaches and methodological advancements, future research on this compound and related compounds promises to unlock new scientific knowledge and technological innovations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
